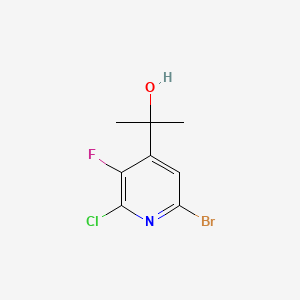
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol is a compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with a propanol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol typically involves multi-step reactions starting from commercially available precursorsFor instance, the synthesis may begin with the bromination of 2-chloropyridine, followed by fluorination and subsequent reaction with a suitable alcohol to introduce the propanol moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The propanol group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it to other alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various alcohols, ketones, or aldehydes .
科学研究应用
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用机制
The mechanism of action of 2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 2-Chloro-5-fluoropyridine
- 2-(6-Chloropyridin-3-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
属性
分子式 |
C8H8BrClFNO |
|---|---|
分子量 |
268.51 g/mol |
IUPAC 名称 |
2-(6-bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H8BrClFNO/c1-8(2,13)4-3-5(9)12-7(10)6(4)11/h3,13H,1-2H3 |
InChI 键 |
PADUWTRGNUNNHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=NC(=C1F)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















